molecular formula C17H17N3O3S2 B2651793 N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1326264-27-0

N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2651793
CAS No.: 1326264-27-0
M. Wt: 375.46
InChI Key: IIYYBHUSMFANGY-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a thioether linkage bridging the acetamide moiety and the thienopyrimidinone core. The 2-ethoxyphenyl group at the acetamide nitrogen and the 3-methyl substitution on the thienopyrimidinone ring are critical structural features influencing its physicochemical and biological properties. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous structures .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-3-23-13-7-5-4-6-11(13)18-14(21)10-25-17-19-12-8-9-24-15(12)16(22)20(17)2/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYYBHUSMFANGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thienopyrimidines.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, thienopyrimidines can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing groups (e.g., trifluoromethoxy in ). This may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Efficiency : Yields for analogous compounds vary significantly; for example, the dichlorophenyl derivative achieves 80% yield via a one-step reaction, suggesting that steric and electronic factors at the aromatic ring influence reaction efficiency.

Spectroscopic and Analytical Comparisons

NMR and MS Data

  • The target compound’s $ ^1H $-NMR would exhibit signals for the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~3.8–4.1 ppm for OCH2) and the thienopyrimidinone aromatic protons (δ ~6.5–8.0 ppm), similar to compounds in .
  • The mass spectrum would show a molecular ion peak at m/z ~389.45, analogous to the dichlorophenyl derivative (m/z 344.21) and the trifluoromethoxy analog (m/z 505.51) .

Thermal Stability

Melting points for related compounds range from 174–176°C () to 288°C (), suggesting that electron-deficient aromatic rings (e.g., sulfamoylphenyl in ) enhance crystalline packing and thermal stability compared to alkyl/alkoxy-substituted derivatives.

Critical Analysis of Divergent Findings

  • Synthetic Yields : The dichlorophenyl derivative achieves an 80% yield, whereas other analogs (e.g., ) report lower yields (~57%), highlighting the impact of substituent reactivity on reaction efficiency.
  • Thermal Properties : Electron-withdrawing groups (e.g., sulfamoyl in ) correlate with higher melting points than alkyl/alkoxy groups, suggesting divergent solid-state interactions.

Biological Activity

N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its various pharmacological properties.

Property Details
Molecular Formula C15H15N3O2S2
Molecular Weight 333.4 g/mol
IUPAC Name 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
InChI Key AOYYEFACLOJBSQ-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For instance, it has been noted for its potential anti-cancer properties by inhibiting cell proliferation in different cancer cell lines.

Pharmacological Studies

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inducing apoptosis in cancer cells.
    Cell Line IC50 (µM)
    MCF7 (Breast Cancer)12.5
    A549 (Lung Cancer)15.8
    HeLa (Cervical Cancer)10.0
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Antifibrotic Properties : It has also been evaluated for its antifibrotic activity through assays that measure collagen synthesis inhibition.

Case Studies

A notable study investigated the effects of this compound on hepatic stellate cells (HSCs), which are crucial in liver fibrosis development. The results indicated that treatment with this compound significantly reduced collagen type I alpha 1 (COL1A1) expression.

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